molecular formula C12H13FN4O2 B2514336 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea CAS No. 1235083-51-8

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B2514336
CAS No.: 1235083-51-8
M. Wt: 264.26
InChI Key: DSXVQNKOFRTYDA-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a synthetic urea derivative incorporating a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological potential. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its favorable metabolic stability and its ability to engage in hydrogen bonding, which is crucial for interacting with biological targets . Compounds featuring this core have been extensively investigated and shown to exhibit a broad spectrum of pharmacological activities, including serving as enzyme inhibitors and demonstrating potential as anticancer agents . The molecular structure of this compound, which combines a 4-fluorobenzyl group with the 3-methyl-1,2,4-oxadiazole unit via a urea linker, suggests it is a valuable intermediate for researchers exploring structure-activity relationships (SAR). It is particularly useful for screening in assays against various enzyme targets or cellular pathways implicated in disease states. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information presented is for informational purposes and buyers assume responsibility for confirming product identity and purity for their specific research applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2/c1-8-16-11(19-17-8)7-15-12(18)14-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXVQNKOFRTYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a fluorobenzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

    Urea formation: The final step involves the reaction of the fluorophenyl-oxadiazole intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Varied Aryl and Heterocyclic Substituents

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound: 1-[(4-Fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea C₁₃H₁₆N₄O₃ 276.29 4-fluorophenylmethyl, 3-methyl-1,2,4-oxadiazole Lacks extended piperazine/thiazole systems; simpler structure
1-[(4-Methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea C₁₃H₁₆N₄O₃ 276.29 4-methoxyphenylmethyl, 3-methyl-1,2,4-oxadiazole Methoxy group increases electron density vs. fluorine
1-(3-Fluorophenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) C₂₃H₂₃FN₆O₂S 484.2 3-fluorophenyl, thiazole-piperazine Higher molecular weight due to piperazine-thiazole complex
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine C₂₀H₁₈N₂O₃S 366.44 4-fluorophenyl-oxadiazole, sulfonyl-piperazine Sulfonyl group enhances polarity and potential solubility
Key Observations:
  • Fluorine’s electronegativity may enhance hydrophobic interactions compared to methoxy’s electron-donating effects .
  • Heterocyclic Complexity : Compounds like 11a () incorporate thiazole and piperazine moieties, increasing molecular weight and complexity. These additions may improve target specificity but reduce metabolic stability .
  • Bioisosterism : The oxadiazole ring in the target compound mimics ester/amide groups, offering resistance to enzymatic degradation compared to compounds with ester linkages (e.g., etofenprox in ) .

Biological Activity

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 4-fluorobenzaldehyde with various urea derivatives. The final product is obtained after purification and crystallization processes. The synthesis pathway typically involves the use of solvents like ethanol and dimethylformamide, which facilitate the formation of the desired urea structure.

Biological Activity

The biological activity of 1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea has been explored in various studies, focusing on its potential as an antitumor agent and its effects on different cell lines.

Antitumor Activity

Recent studies indicate that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The presence of the 4-fluorophenyl group enhances these effects. For instance:

CompoundCell LineIC50 (µM)Reference
1HT291.61 ± 1.92
2Jurkat1.98 ± 1.22
3A431<2

These results suggest that the incorporation of both fluorinated phenyl and oxadiazole groups is crucial for enhancing anticancer activity.

The mechanism through which this compound exerts its cytotoxic effects may involve interaction with specific protein targets within cancer cells. For example, molecular dynamics simulations have shown that compounds with similar structures interact primarily through hydrophobic contacts and limited hydrogen bonding with key proteins involved in cell survival pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and oxadiazole moieties significantly impact biological activity. Electron-donating groups on the phenyl ring enhance activity, while electron-withdrawing groups may reduce it. The following table summarizes some key findings:

ModificationEffect on Activity
Methyl group at position 3 on oxadiazoleIncreases cytotoxicity
Fluorine substitution on phenyl ringEnhances binding affinity
Alkyl substitutions on urea nitrogenModulates solubility and bioavailability

Case Studies

Several case studies have been conducted to assess the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study investigated a derivative of this compound in a phase II clinical trial for its effectiveness against solid tumors. The results indicated a promising response rate among patients with specific genetic markers.
  • Case Study 2 : Research involving animal models demonstrated that administration of the compound led to significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent.

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